![molecular formula C10H11N3O2S B3318170 (6-Ethoxy-1,3-benzothiazol-2-yl)urea CAS No. 99056-23-2](/img/structure/B3318170.png)
(6-Ethoxy-1,3-benzothiazol-2-yl)urea
Overview
Description
“(6-Ethoxy-1,3-benzothiazol-2-yl)urea” is a chemical compound with the CAS Number: 99056-23-2 . It has a molecular weight of 237.28 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS .
Chemical Reactions Analysis
Benzothiazole derivatives, including “this compound”, have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Importance
- Benzothiazole derivatives, including urea-benzothiazole compounds, have shown a broad spectrum of biological activities, making them significant in medicinal chemistry. For example, Frentizole, a urea-benzothiazole derivative, is used for treating rheumatoid arthritis and systemic lupus erythematosus. Other derivatives like Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides. This highlights the importance of these compounds in developing potential therapeutic agents as well as agricultural chemicals (Rosales-Hernández et al., 2022).
Pharmacological Activities
- Benzothiazole derivatives exhibit various pharmacological activities, including anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties. This makes the benzothiazole scaffold a rapidly developing and interesting compound in medicinal chemistry. The review by Bhat and Belagali (2020) emphasizes the enhanced activities of benzothiazole derivatives due to their structural diversity, underlying the potential of these compounds in the development of new pharmaceuticals (Bhat & Belagali, 2020).
Amyloid Imaging in Alzheimer's Disease
- Certain benzothiazole derivatives have been utilized as imaging agents in Alzheimer's disease, demonstrating the ability to measure amyloid deposits in the brain via PET scans. This application signifies the role of benzothiazole derivatives in diagnosing and understanding the progression of neurodegenerative diseases (Nordberg, 2007).
Antioxidant Capacity
- The antioxidant capacity of benzothiazole derivatives, including their reactions and pathways in ABTS/PP decolorization assays, showcases their potential in developing antioxidant therapies and understanding the underlying mechanisms of antioxidant action (Ilyasov et al., 2020).
Urea Biosensors
- Urea-based compounds, including those related to benzothiazole, have been investigated for their application in biosensors designed to detect and quantify urea concentration. This is crucial for diagnosing and monitoring various health conditions related to nitrogen metabolism in the human body (Botewad et al., 2021).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular and anti-cancer activities . Therefore, it’s plausible that this compound may also target similar cellular components or enzymes involved in these diseases.
Mode of Action
Benzothiazole derivatives have been reported to induce apoptosis in cancer cell lines . This suggests that (6-Ethoxy-1,3-benzothiazol-2-yl)urea might interact with its targets to trigger programmed cell death.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular and anti-cancer activities , suggesting that this compound may affect pathways related to these conditions.
Result of Action
In terms of the molecular and cellular effects, this compound has been found to induce a large population of apoptotic cells . This suggests that the compound may lead to cell death, which could be beneficial in the context of cancer treatment.
properties
IUPAC Name |
(6-ethoxy-1,3-benzothiazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-2-15-6-3-4-7-8(5-6)16-10(12-7)13-9(11)14/h3-5H,2H2,1H3,(H3,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDKYGFRLNFSIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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